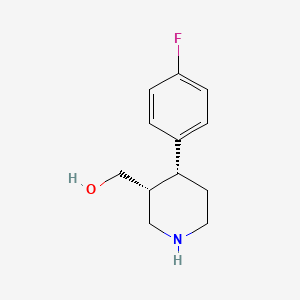

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Beschreibung

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chiral piperidine derivative featuring a fluorophenyl group at the 4-position and a hydroxymethyl substituent at the 3-position. Its molecular formula is C₁₂H₁₆FNO (molecular weight: 209.26 g/mol) . This compound is of pharmaceutical interest due to its structural similarity to paroxetine, a selective serotonin reuptake inhibitor (SSRI) . Key stereochemical distinctions (3R,4R configuration) influence its biological activity and stability compared to related isomers and derivatives.

Eigenschaften

Molekularformel |

C12H16FNO |

|---|---|

Molekulargewicht |

209.26 g/mol |

IUPAC-Name |

[(3R,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12+/m1/s1 |

InChI-Schlüssel |

IBOPBHBOBJYXTD-PWSUYJOCSA-N |

Isomerische SMILES |

C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)F)CO |

Kanonische SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ((3R,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 4-Fluorbenzaldehyd und Piperidin.

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Kondensation von 4-Fluorbenzaldehyd mit Piperidin, um ein Zwischenprodukt, eine Schiff'sche Base, zu bilden.

Reduktion: Die Schiff'sche Base wird dann unter Verwendung eines Reduktionsmittels wie Natriumborhydrid reduziert, um das gewünschte ((3R,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol zu erhalten.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von ((3R,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol große Batch- oder kontinuierliche Verfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Gängige Techniken umfassen:

Katalytische Hydrierung: Verwendung von Katalysatoren wie Palladium auf Kohlenstoff, um den Reduktionsschritt zu erleichtern.

Reinigung: Einsatz von Methoden wie Umkristallisation oder Chromatographie zur Reinigung der Verbindung.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: ((3R,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihre Wechselwirkungen mit biologischen Zielmolekülen untersucht. Sie wird zur Entwicklung von Sonden und Werkzeugen für die Untersuchung biologischer Pfade und Mechanismen eingesetzt.

Medizin: ((3R,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol hat potenzielle Anwendungen in der medizinischen Chemie. Es wird auf seine pharmakologischen Eigenschaften und sein Potenzial als Leitstruktur für die Medikamentenentwicklung untersucht.

Industrie: Im Industriesektor wird diese Verbindung zur Herstellung von Pharmazeutika und Agrochemikalien eingesetzt. Sie wird auch zur Synthese von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von ((3R,4R)-4-(4-Fluorphenyl)piperidin-3-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Fluorphenylgruppe verstärkt seine Bindungsaffinität zu bestimmten Rezeptoren oder Enzymen, was zu einer Modulation ihrer Aktivität führt. Der Piperidinring sorgt für strukturelle Stabilität und trägt zu den pharmakokinetischen Eigenschaften der Verbindung bei.

Molekulare Zielmoleküle und Pfade:

Rezeptoren: Die Verbindung kann mit Neurotransmitterrezeptoren interagieren und Signaltransduktionswege beeinflussen.

Enzyme: Sie kann bestimmte Enzyme hemmen oder aktivieren und Stoffwechselwege beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemistry: ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its interactions with biological targets. It is used in the development of probes and tools for studying biological pathways and mechanisms.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Molecular Targets and Pathways:

Receptors: The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (3S,4R)- and (3R,4S)-Configurations

The (3S,4R)-isomer, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 125224-43-3), shares identical substituents but differs in stereochemistry. It is identified as N-Desmethyl Paroxol, a degradation impurity of paroxetine hydrochloride . Key differences include:

1-Methylpiperidine Derivatives

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS 109887-53-8) introduces a methyl group on the piperidine nitrogen. This modification increases molecular weight to 223.29 g/mol (C₁₃H₁₈FNO) and alters physicochemical properties :

N-Benzyl Analogs

N-Benzyl Paroxol (CAS 201855-60-9) features a benzyl group on the piperidine nitrogen. This derivative is a synthetic intermediate for paroxetine and highlights:

- Stability : The benzyl group increases steric hindrance, reducing susceptibility to oxidative degradation compared to the hydroxymethyl variant .

- Pharmacokinetics : Enhanced metabolic stability due to reduced CYP450 enzyme interaction .

Structural and Functional Data Table

Biologische Aktivität

((3R,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a piperidine derivative with a molecular formula of CHFNO and a molecular weight of 209.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 209.26 g/mol |

| CAS Number | 125224-43-3 |

| SMILES | OC[C@@H]1CNCC[C@H]1c2ccc(F)cc2 |

| InChI | InChI=1S/CHFNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with neurotransmitter systems and potential therapeutic applications.

1. Antidepressant Activity

As an impurity of paroxetine (an antidepressant), this compound has been studied for its effects on serotonin reuptake inhibition. Studies suggest that it may contribute to the overall pharmacological profile of paroxetine by enhancing serotonergic activity in the brain .

2. Neuroprotective Effects

Recent studies have indicated that piperidine derivatives can possess neuroprotective properties. For example, compounds similar to this compound have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby improving cognitive function.

Case Studies

Case Study 1: Neuroprotective Activity

A study involving a series of piperidine derivatives reported that compounds with similar structures to this compound exhibited significant inhibition of AChE and BuChE. The results suggested that these compounds could be developed further as potential treatments for neurodegenerative diseases like Alzheimer's .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer activity of piperidine derivatives, a compound structurally related to this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting a promising avenue for further research into its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.